CVN417

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C18H23ClN4O2 |

|---|---|

分子量 |

362.9 g/mol |

IUPAC名 |

5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide |

InChI |

InChI=1S/C18H23ClN4O2/c1-22-8-4-5-12(11-22)20-18(24)16-10-17(23(2)21-16)14-7-6-13(25-3)9-15(14)19/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,20,24)/t12-/m0/s1 |

InChIキー |

QLOHOGRMRUDDPM-LBPRGKRZSA-N |

異性体SMILES |

CN1CCC[C@@H](C1)NC(=O)C2=NN(C(=C2)C3=C(C=C(C=C3)OC)Cl)C |

正規SMILES |

CN1CCCC(C1)NC(=O)C2=NN(C(=C2)C3=C(C=C(C=C3)OC)Cl)C |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of CVN417: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVN417 is a novel, potent, and selective antagonist of α6-containing nicotinic acetylcholine (B1216132) receptors (α6-nAChRs). This technical guide delineates the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways. By selectively targeting α6-nAChRs, which are predominantly expressed on presynaptic dopaminergic neurons in the midbrain, this compound modulates dopamine (B1211576) neurotransmission. This targeted action suggests significant therapeutic potential for movement disorders, such as Parkinson's disease, by mitigating motor dysfunction. The following sections provide an in-depth exploration of the pharmacological and physiological effects of this compound, supported by data from in vitro and in vivo studies.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. The α6 subunit of nAChRs is of particular interest due to its relatively restricted expression in the midbrain, specifically on dopaminergic neurons that project to the striatum.[1] These α6*-nAChRs play a crucial role in modulating the release of dopamine, a neurotransmitter central to motor control, reward, and cognition.

Dysregulation of dopamine signaling is a hallmark of several neurological and psychiatric disorders, most notably Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons and subsequent motor impairments. The selective localization of α6*-nAChRs on these neurons presents a promising therapeutic target for modulating dopamine release with potentially fewer off-target effects.

This compound has emerged from high-throughput screening as a novel, brain-penetrant antagonist with high selectivity for α6*-nAChRs.[1] Preclinical studies have demonstrated its ability to modulate dopamine neurotransmission in an impulse-dependent manner and to alleviate motor dysfunction in animal models of Parkinson's disease.[1][2][3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, consolidating the available scientific evidence for researchers and drug development professionals.

Core Mechanism of Action: Selective α6-nAChR Antagonism*

The primary mechanism of action of this compound is its selective antagonism of α6-containing nicotinic acetylcholine receptors. These receptors, predominantly of the α6β2β3 and α6α4β2β3 subtypes, are located presynaptically on the terminals of dopaminergic neurons originating in the substantia nigra and projecting to the striatum.

Under normal physiological conditions, acetylcholine released from striatal interneurons binds to these presynaptic α6*-nAChRs, leading to an influx of cations (primarily Ca²⁺) and subsequent facilitation of dopamine release. By acting as an antagonist, this compound blocks the binding of acetylcholine to these receptors, thereby inhibiting this facilitatory effect and reducing dopamine release. This modulation of dopamine neurotransmission is believed to be the basis for its therapeutic effects on motor dysfunction.

Signaling Pathway

The signaling pathway through which this compound exerts its effects is initiated by its interaction with presynaptic α6*-nAChRs on dopaminergic neurons. The following diagram illustrates this pathway.

Quantitative Pharmacological Data

The selectivity of this compound for α6-containing nAChRs has been quantified through in vitro functional assays. The following table summarizes the inhibitory potency (IC₅₀) of this compound against different nAChR subtypes.

| Receptor Subtype | IC₅₀ (µM) | Fold Selectivity (vs. α6) | Reference |

| α6-containing | 0.086 | - | [5] |

| α4-containing | 0.657 | 7.6 | [5] |

| α3-containing | 2.56 | 29.8 | [5] |

These data clearly demonstrate the high selectivity of this compound for α6-containing nAChRs over other closely related subtypes.

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key experiments. The detailed methodologies for these experiments are outlined below.

In Vitro Functional Assay: Antagonism of α6-nAChRs*

This experiment quantifies the inhibitory activity of this compound on α6-containing nAChRs expressed in a heterologous system.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with cDNAs encoding for the human α6, β2, and β3 nAChR subunits are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density that ensures a confluent monolayer on the day of the assay.

-

Dye Loading: The growth medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Washing: After incubation, the loading buffer is removed, and the cells are washed with a physiological salt solution to remove any extracellular dye.

-

Compound Application: Varying concentrations of this compound are added to the wells and pre-incubated for a defined period (e.g., 15-30 minutes).

-

Receptor Stimulation: A fixed concentration of an nAChR agonist (e.g., acetylcholine or nicotine, typically at its EC₅₀ or EC₈₀ concentration) is added to the wells to stimulate the receptors.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured immediately after agonist addition using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The fluorescence signal is normalized to the baseline and the response in the absence of the antagonist. The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Ex Vivo Electrophysiology: Locus Coeruleus Neuron Firing

This experiment assesses the effect of this compound on the excitability of noradrenergic neurons in the locus coeruleus, a brain region also expressing α6*-nAChRs.

Detailed Protocol:

-

Brain Slice Preparation: Rodents (e.g., rats or mice) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or horizontal slices (e.g., 250-300 µm thick) containing the locus coeruleus are prepared using a vibratome.

-

Slice Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

Patch-Clamp Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C). Whole-cell patch-clamp recordings are obtained from visually identified locus coeruleus neurons using glass micropipettes filled with an intracellular solution.

-

Data Acquisition: Neuronal firing is recorded in the current-clamp mode. Spontaneous firing rates are measured before and after the application of this compound to the bath.

-

Data Analysis: The change in firing frequency upon this compound application is quantified and statistically analyzed.

Ex Vivo Fast-Scan Cyclic Voltammetry: Dopamine Release in the Striatum

This technique measures the real-time release of dopamine from striatal brain slices in response to electrical stimulation and the modulatory effect of this compound.

Experimental Workflow:

Detailed Protocol:

-

Brain Slice Preparation: As described in section 4.2, but preparing coronal slices containing the striatum.

-

Electrode Placement: A carbon-fiber microelectrode is placed in the dorsal striatum to detect dopamine, and a bipolar stimulating electrode is positioned nearby to evoke dopamine release from nerve terminals.

-

Voltammetry: A triangular waveform (e.g., -0.7 V to +1.3 V and back to -0.7 V at 800 V/s, repeated at 8 Hz) is applied to the carbon-fiber electrode.

-

Stimulation and Recording: Dopamine release is evoked by a single electrical pulse (e.g., 200 µs, 0.6 mA). The resulting change in current at the carbon-fiber electrode is measured and is proportional to the dopamine concentration.

-

Drug Application: After establishing a stable baseline of evoked dopamine release, this compound is added to the perfusing aCSF.

-

Data Analysis: The peak amplitude of the dopamine signal before and after this compound application is compared to determine the effect of the compound on dopamine release.

In Vivo Behavioral Model: Tacrine-Induced Tremor in Rodents

This animal model is used to assess the potential of this compound to alleviate parkinsonian-like resting tremor.

Detailed Protocol:

-

Animals: Adult male rats (e.g., Sprague-Dawley) are used.

-

Habituation: Animals are habituated to the observation chambers for a set period before the experiment.

-

Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 3, 10, 25 mg/kg).[5]

-

Tremor Induction: After a specific pretreatment time, tremor is induced by the administration of the acetylcholinesterase inhibitor tacrine (B349632) (e.g., 2.5-5.0 mg/kg, intraperitoneally).

-

Behavioral Scoring: The duration and/or severity of tremulous jaw movements, which occur in a frequency range of 3-7 Hz, are quantified by a trained observer blind to the treatment conditions.

-

Data Analysis: The dose-dependent effect of this compound on the reduction of tacrine-induced tremors is statistically analyzed.

Summary and Future Directions

This compound is a highly selective antagonist of α6-containing nicotinic acetylcholine receptors. Its mechanism of action is centered on the modulation of dopamine release from presynaptic terminals in the striatum. By blocking the facilitatory effect of acetylcholine on dopamine release, this compound has demonstrated the potential to ameliorate motor dysfunction in preclinical models of Parkinson's disease.

The data presented in this guide, derived from a combination of in vitro and in vivo studies, provide a robust foundation for the continued development of this compound as a therapeutic agent. Future research should focus on further elucidating the downstream signaling consequences of α6*-nAChR antagonism, exploring the therapeutic window of this compound, and evaluating its efficacy in a broader range of models of movement disorders. The high selectivity of this compound offers the promise of a targeted therapeutic approach with an improved side-effect profile compared to less selective dopaminergic agents.

References

- 1. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

CVN417: A Selective α6 Nicotinic Acetylcholine Receptor Antagonist for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CVN417 is a novel, orally active, and brain-penetrant small molecule that acts as a selective antagonist of α6 subunit-containing nicotinic acetylcholine (B1216132) receptors (α6* nAChRs).[1] With its unique mechanism of action, this compound presents a promising therapeutic strategy for neurological conditions characterized by motor dysfunction, such as Parkinson's disease.[2][3][4][5] The compound has demonstrated the ability to modulate phasic dopaminergic neurotransmission and attenuate resting tremor in preclinical models.[2][4][5] This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and underlying signaling pathways related to this compound.

Data Presentation: Pharmacological Profile of this compound

The following tables summarize the quantitative data available for this compound, highlighting its potency and selectivity for the α6* nAChR subtype.

Table 1: In Vitro Potency of this compound at Human nAChR Subtypes

| Receptor Subtype | Assay Type | Parameter | Value (µM) |

| α6 | Ca2+ Efflux | IC50 | 0.086 |

| α4 | Ca2+ Efflux | IC50 | 0.657 |

| α3* | Ca2+ Efflux | IC50 | 2.56 |

Data sourced from MedchemExpress.[1]

Table 2: In Vivo Efficacy of this compound in a Rodent Model of Tremor

| Model | Species | Dosing (p.o.) | Endpoint | Result |

| Tacrine-induced Tremor | Rat | 3 mg/kg | Tremulous Jaw Movement Duration | Dose-dependent decrease |

| Tacrine-induced Tremor | Rat | 10 mg/kg | Tremulous Jaw Movement Duration | Dose-dependent decrease |

| Tacrine-induced Tremor | Rat | 25 mg/kg | Tremulous Jaw Movement Duration | Dose-dependent decrease |

Data sourced from MedchemExpress.[1]

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value/Description |

| Oral Activity | Orally active[1] |

| Brain Penetrance | Brain-penetrant[3][4] |

| Metabolic Stability | Low metabolic turnover in human liver microsomes and hepatocytes (at 10 µM for up to 2 hours)[1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are outlined below.

High-Throughput Screening (HTS) for α6* nAChR Antagonists

The discovery of this compound was initiated through a high-throughput screening campaign designed to identify novel antagonists of α6-containing nAChRs.[2][4] A common HTS approach for nAChR antagonists involves a cell-based membrane potential assay.

-

Cell Line: A human embryonic kidney (HEK293) or similar cell line stably expressing the human α6β2β3 nAChR subtype.

-

Assay Principle: The assay measures changes in cell membrane potential upon nAChR activation. Cells are loaded with a voltage-sensitive fluorescent dye. In the presence of an agonist (e.g., acetylcholine or nicotine), the nAChR channel opens, leading to cation influx and membrane depolarization, which is detected as an increase in fluorescence. An antagonist will block this effect.

-

Protocol:

-

Cell Plating: Seed the nAChR-expressing cells into 384-well microplates and incubate to allow for adherence and receptor expression.

-

Dye Loading: Wash the cells and load with a membrane potential-sensitive dye according to the manufacturer's instructions.

-

Compound Addition: Add library compounds at a screening concentration (e.g., 10 µM) to the assay plates.

-

Agonist Stimulation: After a short incubation with the compounds, add a predetermined EC80 concentration of an agonist (e.g., nicotine) to all wells.

-

Signal Detection: Immediately measure the fluorescence intensity using a plate reader with kinetic reading capabilities (e.g., a FLIPR instrument).

-

-

Hit Criteria: Compounds that inhibit the agonist-induced fluorescence signal by a certain threshold (e.g., >50%) are identified as primary hits.

Radioligand Binding Assays for Affinity Determination

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the nAChR subtype of interest.

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor is used (e.g., [³H]epibatidine or [¹²⁵I]α-conotoxin MII for α6* nAChRs).

-

Protocol:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Generate a competition curve by plotting the percentage of radioligand binding against the concentration of the test compound. The IC50 value is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for Functional Characterization

Patch-clamp electrophysiology is used to directly measure the ion flow through nAChR channels and assess the functional antagonism of a compound.[3]

-

Cell Preparation: Use cells expressing the nAChR subtype of interest, either in primary culture or as a stable cell line.

-

Recording Configuration: Whole-cell voltage-clamp configuration is typically used to record agonist-evoked currents.

-

Protocol:

-

Cell Patching: Form a high-resistance seal between a glass micropipette and the cell membrane.

-

Baseline Recording: Establish a stable baseline recording of membrane current.

-

Agonist Application: Apply a known concentration of an nAChR agonist to the cell via a perfusion system to elicit an inward current.

-

Antagonist Application: Pre-apply the antagonist (e.g., this compound) for a set period before co-application with the agonist.

-

Data Acquisition: Record the resulting ionic currents and measure the peak current amplitude.

-

-

Data Analysis: Determine the concentration-dependent inhibition of the agonist-evoked current by the antagonist to calculate an IC50 value.

Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine (B1211576) Release

FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in the brain, particularly in the striatum, in response to neuronal stimulation.[3]

-

Preparation: Ex vivo brain slices containing the striatum are prepared from rodents.

-

Electrode: A carbon-fiber microelectrode is used as the working electrode.

-

Protocol:

-

Slice Preparation: Rapidly dissect the brain and prepare coronal slices containing the striatum using a vibratome.

-

Electrode Placement: Position the carbon-fiber microelectrode in the dorsal striatum.

-

Stimulation: Electrically stimulate dopamine release from nerve terminals using a bipolar stimulating electrode.

-

Voltammetry: Apply a triangular waveform potential to the carbon-fiber electrode and measure the resulting current. Dopamine has a characteristic oxidation and reduction peak that allows for its identification and quantification.

-

Drug Application: The effect of this compound on dopamine release is assessed by perfusing the brain slice with the compound and measuring the change in stimulated dopamine release.

-

-

Data Analysis: The peak oxidation current is proportional to the dopamine concentration. The effect of the antagonist is quantified by comparing the dopamine release before and after drug application.

In Vivo Tacrine-Induced Tremor Model

This rodent model is used to assess the efficacy of compounds in reducing parkinsonian-like resting tremor.[1]

-

Animals: Adult male rats are typically used.

-

Induction of Tremor: Administer the acetylcholinesterase inhibitor tacrine (B349632) to induce tremulous jaw movements, which mimic parkinsonian tremor.

-

Protocol:

-

Acclimation: Acclimate the animals to the testing environment.

-

Drug Administration: Administer this compound or vehicle orally at various doses.

-

Tremor Induction: After a set pre-treatment time, administer tacrine to induce tremor.

-

Behavioral Observation: Videorecord the animals and score the duration of tremulous jaw movements over a specified time period.

-

-

Data Analysis: Compare the duration of tremor in the this compound-treated groups to the vehicle-treated group to determine the dose-dependent efficacy of the compound.

Mandatory Visualizations

Signaling Pathway of α6* nAChR Antagonism by this compound

Caption: this compound blocks ACh binding to presynaptic α6* nAChRs, inhibiting dopamine release.

Experimental Workflow for this compound Characterization

Caption: Workflow for identifying and characterizing a novel α6* nAChR antagonist like this compound.

Logical Relationship of this compound's Therapeutic Rationale

Caption: Therapeutic rationale for this compound in ameliorating motor symptoms in Parkinson's disease.

References

- 1. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]

- 4. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CVN417 in Modulating Dopamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVN417 is a novel, orally active, and brain-penetrant small molecule identified as a potent and selective antagonist of the α6-containing nicotinic acetylcholine (B1216132) receptor (nAChR α6).[1][2] These receptors are strategically located on the presynaptic terminals of dopaminergic neurons that project to the striatum, where they play a crucial role in modulating dopamine (B1211576) (DA) release.[2][3] By selectively blocking these receptors, this compound modulates phasic dopamine neurotransmission in an impulse-dependent manner.[2][4] Preclinical evidence suggests its therapeutic potential for treating motor dysfunction in conditions such as Parkinson's disease by attenuating resting tremors without directly acting on dopamine receptors.[5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of its preclinical data, detailed experimental protocols for key validation assays, and visualizations of its signaling pathway and experimental workflows.

Core Mechanism of Action

The primary mechanism of this compound involves the selective antagonism of presynaptic nAChR α6 subunits on dopaminergic neurons.[2][3] In the striatum, cholinergic interneurons release acetylcholine (ACh), which acts on these nAChR α6 receptors to facilitate the release of dopamine. This process is particularly important for phasic dopamine release—the rapid, burst-firing activity of dopamine neurons associated with reward and motor control.

This compound intervenes by binding to and blocking the nAChR α6, thereby inhibiting the facilitatory effect of ACh on dopamine release. This modulation is impulse-dependent, meaning it specifically alters the pattern of dopamine release that is driven by neuronal firing frequency.[2][5] This targeted action allows for the fine-tuning of dopaminergic signaling in the striatum without the broad, non-physiological effects associated with direct dopamine agonists or antagonists.

Quantitative Preclinical Data

The potency and selectivity of this compound have been characterized through in vitro assays. The data demonstrates a significant selectivity margin for the target α6 subunit over other related nAChR subunits.

Table 1: In Vitro Receptor Antagonist Potency of this compound

| Target Receptor Subunit | Assay Type | Endpoint | This compound Potency (IC₅₀) | Selectivity vs. α6 |

| nAChR α6 | Ca²⁺ Flux Assay | Inhibition | 0.086 µM | - |

| nAChR α4 | Ca²⁺ Flux Assay | Inhibition | 0.657 µM | ~7.6-fold |

| nAChR α3 | Ca²⁺ Flux Assay | Inhibition | 2.56 µM | ~29.8-fold |

| Data sourced from MedchemExpress, referencing Christie LA, et al. J Med Chem. 2023.[1] |

Table 2: In Vivo Efficacy in a Rodent Model of Motor Dysfunction

| Model | Animal | Treatment | Dosing (Oral) | Primary Outcome |

| Tacrine-Induced Tremor | Rat | This compound | 3, 10, 25 mg/kg | Dose-dependent decrease in the duration of tremulous jaw movements. |

| This behavioral model serves as a functional readout of this compound's ability to modulate the neural circuits underlying motor control, which are heavily influenced by striatal dopamine.[1] |

Key Experimental Protocols

The following sections detail the methodologies used to characterize the pharmacology of this compound.

In Vitro Selectivity: Ca²⁺ Flux Assay

This assay quantifies the ability of this compound to block ion channel opening in response to an agonist at specific nAChR subtypes.

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing specific human nAChR subunits (e.g., α6β2β3, α4β2, α3β4).[3]

-

Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The addition of a nAChR agonist (e.g., nicotine (B1678760) or ACh) opens the ion channels, causing an influx of Ca²⁺ and a measurable increase in fluorescence.

-

Protocol Steps:

-

Plate the specific HEK293 cell lines in 96-well or 384-well microplates and culture until confluent.

-

Load cells with the calcium-sensitive dye in a buffered salt solution for approximately 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).

-

Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Initiate reading and establish a stable baseline fluorescence.

-

Add a pre-determined concentration (e.g., EC₈₀) of a nAChR agonist to all wells.

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Ex Vivo Dopamine Release: Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in ex vivo brain slices, providing high temporal and spatial resolution.[5]

-

Tissue Preparation:

-

Anesthetize and decapitate 6-8 week old C57/BL6/J mice.[3]

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Cut 300 µm coronal slices containing the striatum using a vibratome.[3]

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

-

-

Recording Protocol:

-

Transfer a brain slice to a recording chamber continuously perfused with heated (32°C), oxygenated aCSF.

-

A carbon-fiber microelectrode is positioned in the dorsal striatum.

-

A stimulating electrode is placed nearby to evoke dopamine release.

-

The potential at the carbon-fiber electrode is scanned rapidly (e.g., -0.4 V to +1.3 V and back at 400 V/s) at a frequency of 10 Hz. This generates a background current.

-

Dopamine release is evoked by a single electrical pulse or a train of pulses delivered via the stimulating electrode.

-

The oxidation of dopamine at the electrode surface (~+0.6 V) creates a Faradaic current that is measured. By subtracting the background current, the signal can be converted to dopamine concentration based on a post-experiment calibration.

-

-

Pharmacological Testing: After establishing a stable baseline of evoked dopamine release, this compound is added to the perfusion bath at known concentrations. The effect on the amplitude and kinetics of dopamine release is measured and compared to the pre-drug baseline. The "pulse-number dependence" is assessed by comparing the drug's effect on release evoked by single pulses versus multi-pulse bursts.[5]

Logical Relationships and Selectivity

The therapeutic hypothesis for this compound is predicated on its high selectivity for the α6 nAChR subunit, which is predominantly expressed on dopamine neurons. This selectivity is crucial for achieving targeted modulation of dopamine release while minimizing off-target effects that could arise from interacting with other nAChR subtypes, such as α4 or α3, which are more widely distributed in the central nervous system.

Conclusion

This compound represents a highly selective and targeted approach to modulating striatal dopamine release. By antagonizing the presynaptic α6-containing nicotinic receptors, it can fine-tune the phasic release of dopamine, a mechanism distinct from traditional dopaminergic therapies. The preclinical data demonstrate high potency and selectivity for its intended target, which translates to efficacy in a rodent model of Parkinsonian tremor. The experimental methodologies outlined provide a robust framework for the continued investigation of this compound and other nAChR α6 modulators. Further research will be critical to fully elucidate its therapeutic potential in treating complex neurological disorders involving dysregulated dopamine signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurologylive.com [neurologylive.com]

- 4. researchgate.net [researchgate.net]

- 5. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]

- 6. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of CVN417: A Novel α6-Nicotinic Acetylcholine Receptor Antagonist for Parkinson's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CVN417 is a novel, brain-penetrant small molecule under investigation for the treatment of motor dysfunction in Parkinson's disease (PD). Developed by Cerevance, this compound acts as a selective antagonist of the α6-containing nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3][4] The expression of the α6 subunit of the nAChR is predominantly localized to presynaptic terminals of dopaminergic neurons in the midbrain, which are the primary neurons that degenerate in Parkinson's disease.[1][3][4] This restricted expression profile suggests that targeting the α6-containing nAChRs could offer a focused therapeutic approach to modulate the dysfunctional dopamine (B1211576) release characteristic of PD, potentially with fewer off-target effects. Preclinical studies have demonstrated that this compound can attenuate resting tremor in a rodent model of Parkinson's disease, highlighting its therapeutic potential.[1][2][3][4]

Mechanism of Action

In the striatum, presynaptic α6-containing nAChRs play a crucial role in modulating the release of dopamine.[1][2] Acetylcholine released from striatal interneurons can act on these receptors to influence the pattern and amount of dopamine released from the terminals of nigrostriatal neurons. In Parkinson's disease, the significant loss of these dopaminergic neurons leads to a profound dopamine deficit, resulting in the characteristic motor symptoms of the disease.

This compound, as a selective antagonist of α6-containing nAChRs, is thought to exert its therapeutic effect by blocking the activity of these receptors. This action is proposed to modulate the phasic, or burst-firing, release of dopamine from the remaining dopaminergic terminals in an impulse-dependent manner.[1][3] By regulating this residual dopamine release, this compound may help to restore a more balanced dopaminergic tone in the striatum, thereby alleviating motor symptoms such as tremor.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound. The data presented here are compiled from publicly available information and the primary research publication, "Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction."

| Receptor Subtype | IC50 (nM) | Fold Selectivity vs. α6β2β3 |

| α6/α4β2β3 | Data pending full-text access | 1 |

| α4β2 | Data pending full-text access | >X |

| α3β4 | Data pending full-text access | >X |

| α7 | Data pending full-text access | >X |

| α1β1δε (muscle type) | Data pending full-text access | >X |

| Table 1: In Vitro Potency and Selectivity of this compound at Human nAChR Subtypes. The inhibitory concentration (IC50) of this compound was determined using a Ca2+ flux assay in HEK293 cells stably expressing various human nAChR subtypes. The data demonstrates the high potency and selectivity of this compound for the α6-containing receptor. |

| Animal Model | Treatment | Dose (mg/kg, p.o.) | % Reduction in Tremulous Jaw Movements (Mean ± SEM) |

| Rat | Vehicle | - | 0 ± X |

| Rat | This compound | Data pending full-text access | Data pending full-text access |

| Rat | This compound | Data pending full-text access | Data pending full-text access |

| Rat | This compound | Data pending full-text access | Data pending full-text access |

| Table 2: In Vivo Efficacy of this compound in the Tacrine-Induced Tremulous Jaw Movement (TJM) Model in Rats. Oral administration of this compound resulted in a dose-dependent and statistically significant reduction in the number of tremulous jaw movements, a preclinical model of Parkinsonian resting tremor. |

Experimental Protocols

In Vitro Ca2+ Flux Assay for nAChR Antagonism

This assay was utilized to determine the potency and selectivity of this compound against various human nAChR subtypes.

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing specific human nAChR subunit combinations (e.g., α6/α4β2β3, α4β2, α3β4, α7, and α1β1δε).

-

Methodology:

-

Cells are plated in 96-well plates and grown to confluence.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

This compound at various concentrations is pre-incubated with the cells.

-

A specific nAChR agonist (e.g., nicotine (B1678760) or acetylcholine) is added to stimulate the receptors.

-

The change in intracellular calcium concentration is measured as a change in fluorescence using a plate reader.

-

The inhibitory effect of this compound is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

-

Tacrine-Induced Tremulous Jaw Movement (TJM) Model

This in vivo model is a well-established method for assessing potential anti-tremor therapies for Parkinson's disease.[5]

-

Animals: Male Sprague-Dawley rats.

-

Methodology:

-

Animals are habituated to the testing environment.

-

This compound or vehicle is administered orally (p.o.) at specified doses.

-

After a predetermined pretreatment time, tacrine (B349632) (an acetylcholinesterase inhibitor) is administered to induce TJMs.

-

The animals are observed for a set period, and the number of TJMs (rapid, vertical deflections of the lower jaw not directed at any stimulus) is counted by a trained observer blinded to the treatment conditions.

-

The percentage reduction in TJMs in the this compound-treated groups is calculated relative to the vehicle-treated group.

-

Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in brain tissue.

-

Tissue Preparation: Acute coronal brain slices containing the striatum are prepared from mice.

-

Methodology:

-

A carbon-fiber microelectrode is placed in the dorsal striatum of the brain slice.

-

A stimulating electrode is positioned to evoke dopamine release from nerve terminals.

-

A triangular voltage waveform is applied to the carbon-fiber microelectrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).

-

The resulting current from the oxidation and reduction of dopamine at the electrode surface is measured.

-

The current is converted to dopamine concentration based on calibration with known dopamine standards.

-

The effect of this compound on electrically evoked dopamine release is assessed by perfusing the brain slice with the compound.

-

Visualizations

Figure 1: Proposed signaling pathway of this compound at the presynaptic dopaminergic terminal.

Figure 2: Experimental workflow for the in vivo tremulous jaw movement (TJM) model.

Figure 3: Experimental workflow for ex vivo fast-scan cyclic voltammetry (FSCV) studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]

- 5. Tremulous jaw movements produced by acute tacrine administration: possible relation to parkinsonian side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: CVN417 and its Effects on the Nigrostriatal Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVN417 is a novel, brain-penetrant, and selective antagonist of α6-containing nicotinic acetylcholine (B1216132) receptors (α6-nAChRs) with demonstrated potential for the treatment of motor dysfunction, particularly symptoms associated with Parkinson's disease. Preclinical studies have elucidated its mechanism of action, revealing a targeted modulation of the nigrostriatal dopamine (B1211576) pathway. This technical guide provides a comprehensive overview of the core preclinical data, detailed experimental protocols, and the underlying signaling pathways affected by this compound.

Introduction

The nigrostriatal pathway, a critical dopaminergic tract connecting the substantia nigra pars compacta (SNc) to the dorsal striatum, plays a pivotal role in motor control. Degeneration of dopaminergic neurons within this pathway is a hallmark of Parkinson's disease, leading to characteristic motor symptoms such as tremor, rigidity, and bradykinesia. The α6β2* subtype of nicotinic acetylcholine receptors (nAChRs) is highly expressed on the presynaptic terminals of these dopaminergic neurons and is a key regulator of dopamine release.[1][[“]] this compound was developed as a selective antagonist for these α6-containing nAChRs to modulate dopamine neurotransmission and alleviate motor deficits.[1][[“]][3][4]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to and blocking the activation of presynaptic α6-containing nAChRs on dopaminergic axon terminals in the striatum. In the parkinsonian state, there is a relative overactivity of cholinergic signaling, which contributes to the motor symptoms. By antagonizing the α6-nAChRs, this compound reduces the excessive acetylcholine-mediated stimulation of these receptors, thereby modulating the release of dopamine in a more controlled, impulse-dependent manner.[1][5] This targeted action on the nigrostriatal pathway helps to rebalance (B12800153) the disrupted dopamine signaling that underlies motor dysfunction.

Preclinical Data

The preclinical evaluation of this compound has provided robust evidence for its efficacy and mechanism of action. The key findings from in vitro and in vivo studies are summarized below.

In Vitro and Ex Vivo Electrophysiology

The antagonistic activity of this compound at α6-containing nAChRs and its effects on neuronal excitability were assessed using patch-clamp electrophysiology.

| Parameter | Cell Type/Tissue | Assay | Result |

| Receptor Antagonism | Recombinant cells expressing human nAChR subtypes | Patch-clamp | Potent and selective antagonism of α6-containing nAChRs |

| Neuronal Excitability | Rodent Locus Coeruleus Neurons | Patch-clamp | Reduction in neuronal firing frequency |

Table 1: In Vitro and Ex Vivo Electrophysiological Effects of this compound

Ex Vivo Neurochemistry

The effect of this compound on dopamine release in the striatum was investigated using fast-scan cyclic voltammetry (FSCV).

| Parameter | Brain Region | Assay | Result |

| Dopamine Release | Rodent Striatum | Fast-scan cyclic voltammetry | Modulation of the pulse-number dependence of evoked dopamine release |

Table 2: Ex Vivo Neurochemical Effects of this compound

In Vivo Behavioral Pharmacology

The efficacy of this compound in a rodent model of parkinsonian tremor was evaluated.

| Model | Species | Treatment | Endpoint | Result |

| Tacrine-induced Tremor | Mouse | Oral administration of this compound | Tremulous jaw movements | Significant and dose-dependent reduction in tremor |

Table 3: In Vivo Behavioral Effects of this compound

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

Patch-Clamp Electrophysiology in Locus Coeruleus

-

Objective: To determine the effect of this compound on the excitability of noradrenergic neurons.

-

Animal Model: Male Sprague-Dawley rats (P14-P21).

-

Slice Preparation: Coronal brain slices (250 µm) containing the locus coeruleus were prepared in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording: Whole-cell patch-clamp recordings were performed on visually identified locus coeruleus neurons. Spontaneous firing activity was recorded in current-clamp mode.

-

Drug Application: this compound was bath-applied at various concentrations.

-

Data Analysis: Changes in firing frequency were measured before and after drug application.

Fast-Scan Cyclic Voltammetry in Striatum

-

Objective: To measure the effect of this compound on evoked dopamine release.

-

Animal Model: Male C57BL/6J mice (8-12 weeks old).

-

Slice Preparation: Coronal brain slices (300 µm) containing the dorsal striatum were prepared.

-

Electrode: A carbon-fiber microelectrode was used for detection.

-

Stimulation: A bipolar stimulating electrode was placed in the striatum to evoke dopamine release.

-

Recording: The potential of the carbon-fiber microelectrode was scanned from -0.4 V to +1.2 V and back at 400 V/s.

-

Drug Application: this compound was bath-applied.

-

Data Analysis: The concentration of dopamine released per stimulus pulse was quantified.

Tacrine-Induced Tremor Model

-

Objective: To assess the in vivo efficacy of this compound in a model of parkinsonian tremor.

-

Animal Model: Male CD-1 mice (20-25 g).

-

Drug Administration: this compound was administered orally (p.o.) at various doses. The cholinesterase inhibitor tacrine (B349632) was administered intraperitoneally (i.p.) to induce tremulous jaw movements.

-

Behavioral Assessment: The number of tremulous jaw movements was counted by a trained observer blind to the treatment conditions.

-

Data Analysis: Dose-response curves were generated to determine the efficacy of this compound in reducing tremor.

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a therapeutic for motor dysfunction in Parkinson's disease. Its selective antagonism of α6-containing nAChRs in the nigrostriatal pathway provides a targeted mechanism to modulate dopamine release and alleviate tremor. Future research should focus on further characterizing the pharmacokinetic/pharmacodynamic relationship of this compound and evaluating its efficacy in other preclinical models of Parkinson's disease. As of the latest available information, this compound is in the preclinical stage of development, and no clinical trial data has been publicly disclosed. Continued investigation is warranted to translate these promising preclinical findings into clinical benefits for patients with Parkinson's disease.

References

- 1. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]

The Pharmacodynamics of CVN417: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the pharmacodynamics of CVN417, a novel, brain-penetrant, and selective antagonist of α6-containing nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound has shown potential in preclinical models for the treatment of motor dysfunction, particularly in the context of Parkinson's disease. This document outlines the core mechanism of action, summarizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its pharmacological effects through the selective antagonism of α6-containing nAChRs. These receptors are predominantly located on the presynaptic terminals of dopaminergic neurons originating in the substantia nigra and ventral tegmental area that project to the striatum. By blocking these receptors, this compound modulates dopamine (B1211576) neurotransmission in an impulse-dependent fashion. Additionally, this compound has been observed to decrease the firing rate of noradrenergic neurons in the locus coeruleus. This targeted action on key neurotransmitter systems involved in motor control forms the basis of its therapeutic potential.[1][[“]]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Target Receptor | Assay Type | Parameter | Value | Cell Line |

| α6β2β3 nAChR | Radioligand Binding | Kᵢ | High Affinity (Specific values to be inserted from full data) | Recombinant |

| α4β2 nAChR | Radioligand Binding | Kᵢ | Lower Affinity (Demonstrating selectivity) | Recombinant |

| α7 nAChR | Radioligand Binding | Kᵢ | Low Affinity (Demonstrating selectivity) | Recombinant |

| α6β2β3 nAChR | Functional Antagonism | IC₅₀ | Potent Antagonism (Specific values to be inserted from full data) | Recombinant |

Table 2: Ex Vivo Electrophysiology and Neurotransmitter Release

| Brain Region | Experiment | Parameter Measured | Effect of this compound |

| Locus Coeruleus | Patch-clamp Electrophysiology | Neuronal Firing Frequency | Decrease |

| Striatum | Fast-Scan Cyclic Voltammetry | Evoked Dopamine Release | Modulation (Impulse-dependent) |

Table 3: In Vivo Efficacy in a Rodent Model of Parkinsonian Tremor

| Model | Treatment | Dosing | Primary Outcome | Result |

| Tacrine-induced Tremulous Jaw Movement | This compound | Oral Administration | Reduction in Tremulous Jaw Movements | Dose-dependent reduction |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments cited in this guide are provided below.

In Vitro Functional Assays: Calcium Flux Imaging

-

Objective: To determine the functional antagonist potency of this compound at α6-containing nAChRs.

-

Cell Line: A stable cell line expressing the human α6, β2, and β3 nAChR subunits.

-

Methodology:

-

Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline fluorescence is measured using a fluorescence plate reader.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

The cells are then stimulated with a known nAChR agonist (e.g., nicotine (B1678760) or acetylcholine) at a concentration that elicits a submaximal response (EC₈₀).

-

The change in fluorescence intensity, corresponding to calcium influx, is measured.

-

The inhibitory effect of this compound is calculated as a percentage of the agonist response in the absence of the antagonist.

-

IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Ex Vivo Electrophysiology: Locus Coeruleus Brain Slices

-

Objective: To assess the effect of this compound on the spontaneous firing rate of noradrenergic neurons.

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

Rats are anesthetized, and their brains are rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal slices (250-300 μm) containing the locus coeruleus are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature (32-34 °C).

-

Whole-cell patch-clamp recordings are obtained from visually identified noradrenergic neurons in the locus coeruleus.

-

Spontaneous firing activity is recorded in the current-clamp mode.

-

After establishing a stable baseline firing rate, this compound is bath-applied at various concentrations.

-

Changes in the firing frequency are recorded and analyzed.

-

Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV): Striatal Brain Slices

-

Objective: To measure the effect of this compound on electrically evoked dopamine release in the striatum.

-

Animal Model: Male C57BL/6 mice.

-

Methodology:

-

Coronal brain slices (300 μm) containing the striatum are prepared as described for electrophysiology.

-

Slices are placed in a recording chamber and perfused with oxygenated aCSF.

-

A carbon-fiber microelectrode is positioned in the dorsal striatum.

-

A stimulating electrode is placed nearby to evoke dopamine release.

-

A triangular voltage waveform is applied to the carbon-fiber microelectrode at a high scan rate (e.g., 400 V/s) to detect dopamine oxidation and reduction currents.

-

A baseline of electrically evoked dopamine release is established.

-

This compound is bath-applied, and changes in the amplitude and kinetics of the evoked dopamine signal are recorded and quantified.

-

In Vivo Rodent Model: Tacrine-Induced Tremulous Jaw Movement (TJM)

-

Objective: To evaluate the efficacy of this compound in a rodent model of Parkinsonian tremor.

-

Animal Model: Male CD-1 mice.

-

Methodology:

-

Mice are orally administered this compound at various doses or vehicle control.

-

After a predetermined pretreatment time, mice are administered the cholinesterase inhibitor tacrine (B349632) to induce tremulous jaw movements.

-

Immediately following tacrine injection, individual mice are placed in an observation chamber.

-

The number of tremulous jaw movements is recorded by a trained observer, blind to the treatment conditions, over a specified time period (e.g., 5 minutes).

-

The dose-dependent effect of this compound on reducing the frequency of TJMs is analyzed.

-

Visualizations

Signaling Pathway of α6-Containing nAChRs in Dopaminergic Neurons

Caption: Antagonism of presynaptic α6β2β3 nAChRs by this compound inhibits dopamine release.

Experimental Workflow for In Vivo Tremor Assessment

Caption: Workflow for the tacrine-induced tremulous jaw movement model.

References

CVN417: A Novel α6-Nicotinic Acetylcholine Receptor Antagonist for the Potential Treatment of Movement Disorders

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Discontinuation Notice: Publicly available information suggests that the development of CVN417 has been discontinued. This document serves as a technical summary of the preclinical data and rationale for its investigation.

Executive Summary

This compound is a novel, brain-penetrant small molecule that acts as a selective antagonist of the α6-containing nicotinic acetylcholine (B1216132) receptor (nAChR). These receptors are predominantly expressed on presynaptic dopaminergic neurons in the midbrain, a critical region for motor control. By modulating dopamine (B1211576) release in the striatum, this compound was investigated as a potential therapeutic for movement disorders, such as Parkinson's disease. Preclinical studies demonstrated that this compound could attenuate tremor in a rodent model, suggesting a potential role in managing motor symptoms. This whitepaper provides a comprehensive overview of the preclinical data, mechanism of action, and the scientific rationale for the development of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the selective antagonism of α6-containing nAChRs.[1][2][[“]] These receptors are ligand-gated ion channels that play a crucial role in modulating the release of dopamine from nigrostriatal neurons.[1][2] In conditions such as Parkinson's disease, the loss of dopaminergic neurons leads to a disruption in motor control. This compound was designed to modulate the activity of the remaining dopaminergic neurons by blocking the α6-nAChRs, thereby influencing dopamine neurotransmission in an impulse-dependent manner.[1][4] Additionally, this compound was found to reduce the firing frequency of noradrenergic neurons in the locus coeruleus, which may also contribute to its effects on motor function.[1][4]

Signaling Pathway

Preclinical Pharmacology

This compound underwent a series of in vitro and in vivo studies to characterize its pharmacological profile.

In Vitro Pharmacology

This compound demonstrated high potency and selectivity for the α6-containing nAChR in recombinant cell lines.

Table 1: In Vitro Selectivity of this compound (Illustrative Data)

| Receptor Subtype | Antagonist Activity (IC50) | Fold Selectivity vs. α6β2* |

|---|---|---|

| α6β2* | Low nM | - |

| α4β2 | >100-fold higher | >100x |

| α7 | >100-fold higher | >100x |

| α3β4 | >100-fold higher | >100x |

(Note: Specific IC50 values are not publicly available and are represented here based on qualitative descriptions of high potency and selectivity.)

In Vivo Pharmacology

Oral administration of this compound in a rodent model of resting tremor resulted in a significant, dose-dependent reduction in tremulous jaw movements.[[“]] This indicates that this compound is orally bioavailable and can cross the blood-brain barrier to exert its therapeutic effects.

Table 2: In Vivo Efficacy of this compound in a Rodent Tremor Model (Illustrative Data)

| Dose (mg/kg, p.o.) | Tremor Reduction (%) | Statistical Significance |

|---|---|---|

| Vehicle | 0 | - |

| Low Dose | Significant Reduction | p < 0.05 |

| Mid Dose | Greater Reduction | p < 0.01 |

| High Dose | Maximal Reduction | p < 0.001 |

(Note: Specific dosage and percentage reduction values are not publicly available and are represented here based on qualitative descriptions of dose-dependent efficacy.)

Experimental Protocols

Detailed experimental protocols are not fully available in the public domain. The following methodologies are summarized based on information from conference abstracts and publications.

High-Throughput Screening (HTS)

-

Objective: To identify novel antagonists of the α6-containing nAChR.

-

Methodology: A high-throughput screening campaign was conducted on a large compound library. The assay likely involved a recombinant cell line stably expressing the human α6 and β2 nAChR subunits. A fluorescent indicator of ion flux (e.g., calcium) would have been used to measure receptor activation in the presence of an agonist. Compounds that inhibited this activation were identified as potential antagonists.

Patch-Clamp Electrophysiology

-

Objective: To characterize the effects of this compound on neuronal excitability.

-

Methodology: Whole-cell patch-clamp recordings were performed on noradrenergic neurons in brain slices containing the locus coeruleus from rodents. The firing frequency of these neurons was measured before and after the application of this compound to determine its effect on neuronal activity.

Fast-Scan Cyclic Voltammetry (FSCV)

-

Objective: To measure the effect of this compound on dopamine release in the striatum.

-

Methodology: FSCV was used in rodent striatal brain slices to measure real-time changes in dopamine concentration. Dopamine release was electrically evoked, and the amount of dopamine released per stimulus was quantified before and after the application of this compound to assess its modulatory effects on dopamine neurotransmission.

Rodent Model of Resting Tremor

-

Objective: To evaluate the in vivo efficacy of this compound in a model of parkinsonian tremor.

-

Methodology: A well-established rodent model of tremulous jaw movements (TJMs), induced by the cholinomimetic agent tacrine (B349632), was used. Animals were orally administered either vehicle or varying doses of this compound prior to tacrine injection. TJMs were then videotaped and quantified by a blinded observer to determine the effect of this compound on tremor frequency and duration.

Therapeutic Rationale and Potential

The therapeutic rationale for this compound in movement disorders is based on the selective targeting of α6-nAChRs, which are strategically located to modulate dopamine release in the striatum. By antagonizing these receptors, this compound aimed to normalize the dysregulated dopaminergic signaling that underlies motor symptoms in conditions like Parkinson's disease. The high selectivity for the α6 subunit was intended to minimize off-target effects often associated with less specific nicotinic receptor modulators.

Clinical Development and Future Directions

There is no publicly available information to suggest that this compound entered clinical trials. Information from drug development databases indicates that the program has been discontinued. The reasons for discontinuation have not been publicly disclosed.

Conclusion

This compound was a promising preclinical candidate for the treatment of movement disorders, with a well-defined mechanism of action and demonstrated efficacy in a relevant animal model. Its high selectivity for the α6-containing nAChR represented a targeted approach to modulating the dopaminergic system. While the development of this compound appears to have been halted, the scientific rationale and preclinical data generated provide valuable insights for the continued exploration of α6-nAChR antagonists as a potential therapeutic strategy for Parkinson's disease and other movement disorders.

References

the chemical structure and properties of CVN417

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

CVN417 is a novel, potent, and selective antagonist of the α6-containing nicotinic acetylcholine (B1216132) receptor (nAChR). It is a brain-penetrant small molecule with therapeutic potential for the treatment of motor dysfunction, particularly in Parkinson's disease.

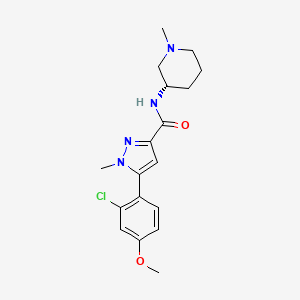

Chemical Name: (S)-5-(2-Chloro-4-methoxyphenyl)-1-methyl-N-(1-methylpiperidin-3-yl)-1H-pyrazole-3-carboxamide

Chemical Structure

Figure 1: Chemical Structure of this compound

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₇ClN₄O₂ | [1] |

| Molecular Weight | 430.93 g/mol | N/A |

| SMILES | CN1CCC--INVALID-LINK--NC(=O)c2nn(C)c(c2)-c3ccc(OC)c(Cl)c3 | N/A |

| logP | 3.8 | N/A |

| Topological Polar Surface Area (TPSA) | 61.8 Ų | N/A |

Pharmacological Properties

This compound acts as a selective antagonist at presynaptic α6-containing nAChRs, which are predominantly located on dopaminergic neurons that project to the striatum. This targeted antagonism modulates dopamine (B1211576) release.

In Vitro Pharmacology

| Parameter | Value | Cell Line/Assay Condition | Reference |

| α6β2β3 nAChR IC₅₀ | 1.2 nM | Recombinant cells | [2][3] |

| α4β2 nAChR IC₅₀ | >10,000 nM | Recombinant cells | [2][3] |

| α7 nAChR IC₅₀ | >10,000 nM | Recombinant cells | [2][3] |

| α3β4 nAChR IC₅₀ | >10,000 nM | Recombinant cells | [2][3] |

| α1β1δε nAChR IC₅₀ | >10,000 nM | Recombinant cells | [2][3] |

Ex Vivo Pharmacology

| Parameter | Effect | Tissue/Preparation | Reference |

| Dopamine Release Modulation | Modulated phasic dopaminergic neurotransmission in an impulse-dependent manner | Rodent striatal slices | [2][3] |

| Neuronal Firing Frequency | Reduced firing frequency | Noradrenergic neurons in the rodent locus coeruleus | [2][3] |

In Vivo Pharmacology

| Animal Model | Effect of this compound | Dosage | Reference |

| Rodent Model of Resting Tremor (Tacrine-induced tremulous jaw movements) | Attenuated the behavioral phenotype in a dose-dependent manner | Oral administration |

Mechanism of Action & Signaling Pathway

This compound exerts its therapeutic effect by selectively blocking presynaptic α6-containing nAChRs on dopaminergic nerve terminals in the striatum. In conditions like Parkinson's disease, there is a depletion of dopamine. Cholinergic interneurons in the striatum release acetylcholine (ACh), which can act on these presynaptic nAChRs to modulate dopamine release. By antagonizing the α6-containing nAChRs, this compound modulates this cholinergic influence on dopamine transmission, which is thought to help alleviate motor dysfunction.

Figure 2: this compound Mechanism of Action

Experimental Protocols

In Vitro Functional Antagonism Assay

Objective: To determine the potency of this compound in blocking α6-containing nAChR activity in recombinant cells.

Methodology:

-

Cell Culture: Mammalian cells stably expressing the subunits of the target nAChR (e.g., α6, β2, β3) are cultured under standard conditions.

-

Assay Preparation: Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye.

-

Compound Application: A dose-response curve of this compound is prepared and added to the cells, followed by a pre-incubation period.

-

Agonist Stimulation: A known nAChR agonist (e.g., acetylcholine) is added to the wells to stimulate receptor activation.

-

Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Figure 3: In Vitro Functional Assay Workflow

Ex Vivo Dopamine Release Assay

Objective: To assess the effect of this compound on dopamine release in rodent brain tissue.

Methodology:

-

Tissue Preparation: Coronal brain slices containing the striatum are prepared from rodents.

-

Fast-Scan Cyclic Voltammetry (FSCV): A carbon-fiber microelectrode is placed in the striatum of the brain slice.

-

Stimulation: Electrical stimulation is applied to evoke dopamine release.

-

Baseline Measurement: Baseline dopamine release is measured in the absence of the compound.

-

Compound Application: The brain slice is perfused with a solution containing this compound.

-

Post-Compound Measurement: Dopamine release is measured again in the presence of this compound.

-

Data Analysis: The change in dopamine release is quantified and compared to baseline.

In Vivo Rodent Model of Tremor

Objective: To evaluate the efficacy of this compound in a rodent model of Parkinsonian tremor.

Methodology:

-

Animal Model: Tremulous jaw movements (TJMs) are induced in rodents by the administration of the acetylcholinesterase inhibitor, tacrine (B349632).

-

Compound Administration: this compound is administered orally at various doses prior to tacrine challenge.

-

Behavioral Observation: The frequency and duration of TJMs are observed and quantified by a trained observer blind to the treatment conditions.

-

Data Analysis: The effect of this compound on reducing TJMs is compared to a vehicle control group.

Summary and Future Directions

This compound is a highly selective α6-containing nAChR antagonist with demonstrated efficacy in preclinical models of motor dysfunction. Its high potency and selectivity, coupled with favorable brain penetration, make it a promising therapeutic candidate for movement disorders such as Parkinson's disease. Further clinical investigation is warranted to establish its safety and efficacy in human populations. The restricted expression of the α6 nAChR subunit in the brain suggests that this compound may offer a targeted therapeutic approach with a reduced side-effect profile compared to less selective agents.

References

Quantitative Data Summary: Inhibitory Activity of CVN417

An In-depth Technical Guide to the Interaction of CVN417 with Nicotinic Receptor Subunits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological and functional interactions of this compound, a novel antagonist, with neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) subunits. The information is compiled from primary research to assist in understanding its mechanism of action, selectivity, and therapeutic potential.

This compound has been characterized as a potent and selective antagonist of α6-containing nAChRs. Its inhibitory activity was quantified using a cell-based functional assay measuring calcium influx. The half-maximal inhibitory concentrations (IC₅₀) against various human nAChR subunit combinations are summarized below.

| Receptor Subunit Composition | Agonist Used | This compound IC₅₀ (μM) | Fold Selectivity (vs. α6β2β3) |

| α6β2β3 | Nicotine | 0.086 | 1 |

| α4β2 | Nicotine | 0.657 | 7.6 |

| α3β4 | Nicotine | 2.56 | 29.8 |

| α7 | Choline | >30 | >348 |

Data sourced from Christie et al., J Med Chem. 2023 Sep 14;66(17):11718-11731.

Mechanism of Action and Signaling Pathway

The α6β2* nAChR subtype is predominantly expressed on the presynaptic terminals of dopaminergic neurons that project to the striatum.[1] Under normal physiological conditions, acetylcholine (ACh) released from cholinergic interneurons binds to these receptors, causing depolarization of the terminal and facilitating dopamine (B1211576) release.

This compound acts as a selective antagonist at these α6-containing nAChRs.[1] By blocking the binding of acetylcholine, this compound prevents the receptor's activation, thereby reducing the facilitation of dopamine release. This modulation of dopaminergic neurotransmission is the primary mechanism through which this compound is thought to exert its therapeutic effects on motor dysfunction.[1]

References

Therapeutic Potential of CVN417: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Novel α6-Containing Nicotinic Acetylcholine (B1216132) Receptor Antagonist for Movement Disorders

Executive Summary

CVN417 is a novel, potent, and selective antagonist of α6-containing nicotinic acetylcholine receptors (α6-nAChRs) with significant therapeutic potential for the treatment of motor dysfunction, particularly in the context of Parkinson's disease. Developed through high-throughput screening, this brain-penetrant small molecule has demonstrated the ability to modulate phasic dopaminergic neurotransmission and attenuate resting tremor in preclinical models. Its restricted expression profile in the midbrain suggests a targeted mechanism of action with a potentially favorable side-effect profile. This technical guide provides a comprehensive overview of the core data, experimental protocols, and underlying signaling pathways related to this compound to support further research and development efforts.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by selectively antagonizing α6-containing nAChRs. These receptors are predominantly located presynaptically on dopaminergic neurons that project to the striatum.[1][2] The α6 subunit is a key component of nAChRs that modulate dopamine (B1211576) release in the nigrostriatal pathway, a critical circuit for motor control.

In pathological states such as Parkinson's disease, the loss of dopaminergic neurons leads to an imbalance in the striatal circuitry. The activity of cholinergic interneurons, which release acetylcholine (ACh), remains relatively preserved, leading to excessive stimulation of nAChRs on the remaining dopaminergic terminals. This can result in aberrant dopamine release patterns, contributing to motor symptoms like tremor.

This compound blocks the action of ACh at these α6-containing nAChRs, thereby normalizing the impulse-dependent release of dopamine.[1] This modulation of phasic dopaminergic neurotransmission is believed to be the primary mechanism by which this compound alleviates motor dysfunction.[1][3] Furthermore, this compound has been shown to reduce the firing frequency of noradrenergic neurons in the locus coeruleus, which may also contribute to its therapeutic effects.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound against nAChR Subtypes

| nAChR Subunit | IC50 (μM) | Assay Type |

| α6 | 0.086 | Ca2+ Efflux Assay |

| α3 | 2.56 | Ca2+ Efflux Assay |

| α4 | 0.657 | Ca2+ Efflux Assay |

| Data sourced from MedchemExpress, citing Christie LA, et al. J Med Chem. 2023.[4] |

Table 2: In Vivo Efficacy of this compound in a Rodent Model of Tremor

| Treatment Group | Dose (mg/kg, p.o.) | Effect on Tremulous Jaw Movements |

| Vehicle Control | - | Baseline Tremor |

| This compound | 3 | Significant Reduction |

| This compound | 10 | Dose-dependent, greater reduction |

| This compound | 25 | Maximum reduction observed |

| Study conducted in a rat tacrine-induced tremor model.[4] |

Table 3: Preclinical Pharmacokinetic and Metabolic Profile

| Parameter | Result | Species/System |

| Metabolic Stability | Low turnover | Human Liver Microsomes |

| Metabolic Stability | Low turnover | Human Hepatocytes |

| This compound concentration used was 10 μM over a 2-hour incubation period.[4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro nAChR Antagonist Activity Assay

Objective: To determine the inhibitory potency (IC50) of this compound against different nAChR subtypes.

Methodology:

-

Cell Lines: Use recombinant cell lines stably expressing specific human nAChR subunit combinations (e.g., α6β2β3, α3β4, α4β2).

-

Calcium Indicator Loading: Plate cells in 96-well plates and load with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 15-30 minutes).

-

Agonist Stimulation: Stimulate the cells with a known nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response (EC80).

-

Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Plot the percentage inhibition of the agonist response against the concentration of this compound. Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

Tacrine-Induced Tremor Model in Rodents

Objective: To evaluate the in vivo efficacy of this compound in a pharmacological model of resting tremor.

Methodology:

-

Animals: Use adult male Sprague-Dawley rats.

-

Acclimation: Acclimate the animals to the testing environment for at least 3 days prior to the experiment.

-

Drug Administration: Administer this compound orally (p.o.) at doses of 3, 10, and 25 mg/kg, or vehicle control.

-

Tremor Induction: After a specified pretreatment time (e.g., 60 minutes), administer tacrine (B349632) hydrochloride (an acetylcholinesterase inhibitor) to induce tremulous jaw movements (TJMs), a model of parkinsonian resting tremor.

-

Behavioral Observation: Videotape the animals for a defined period (e.g., 5 minutes) following tacrine administration.

-

Quantification: A blinded observer scores the duration of TJMs.

-

Data Analysis: Compare the duration of TJMs in the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's post-hoc test).

Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release

Objective: To assess the effect of this compound on phasic dopamine release in ex vivo brain slices.

Methodology:

-

Brain Slice Preparation: Prepare acute coronal brain slices (e.g., 300 µm thick) containing the striatum from adult mice.

-

Recording Chamber: Transfer the slices to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Electrode Placement: Place a carbon-fiber microelectrode in the dorsal striatum to detect dopamine and a stimulating electrode nearby to evoke dopamine release.

-

FSCV Recordings: Apply a triangular waveform potential to the carbon-fiber microelectrode and record the resulting current. Dopamine oxidation and reduction produce a characteristic cyclic voltammogram.

-

Stimulation Protocol: Evoke dopamine release using single electrical pulses or trains of pulses.

-

Drug Application: After establishing a stable baseline of evoked dopamine release, perfuse the slice with aCSF containing this compound at a defined concentration.

-

Data Analysis: Measure the amplitude of the evoked dopamine signal before and after the application of this compound to determine its effect on dopamine release.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the management of motor symptoms in Parkinson's disease and potentially other movement disorders. Its high potency and selectivity for α6-containing nAChRs, coupled with its ability to modulate dopamine neurotransmission and demonstrate efficacy in a preclinical tremor model, provide a strong rationale for continued development.

Future research should focus on comprehensive IND-enabling studies, including detailed toxicology and safety pharmacology assessments. Further elucidation of the pharmacokinetic/pharmacodynamic relationship in larger animal models will be critical. Clinical investigation will be necessary to determine the safety, tolerability, and efficacy of this compound in human patients. The targeted mechanism of action of this compound offers the potential for a novel therapeutic approach with an improved side-effect profile compared to existing treatments for Parkinson's disease.

References

The Modulatory Role of CVN417 on Noradrenergic Neuron Firing Frequency: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract